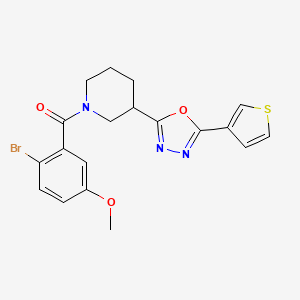

(2-Bromo-5-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c1-25-14-4-5-16(20)15(9-14)19(24)23-7-2-3-12(10-23)17-21-22-18(26-17)13-6-8-27-11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTDHYHWBKKRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 5-Methoxysalicylic Acid

5-Methoxysalicylic acid undergoes bromination at the ortho position using bromine in acetic acid, yielding 2-bromo-5-methoxybenzoic acid. This reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing bromination to the para position relative to itself.

Reaction Conditions

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 2-bromo-5-methoxybenzoyl chloride, a key electrophile for subsequent coupling.

Procedure

Synthesis of 3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine

Piperidine-3-carboxylic Acid Hydrazide Formation

Piperidine-3-carboxylic acid is esterified (ethyl ester) and converted to hydrazide using hydrazine hydrate.

Steps

- Esterification : Ethanol, H₂SO₄, reflux (6 hours).

- Hydrazide formation : Hydrazine hydrate (3 eq), ethanol, reflux (4 hours).

Oxadiazole Cyclization

The hydrazide reacts with thiophene-3-carbonyl chloride to form a diacylhydrazide, which cyclizes to the oxadiazole using phosphorus oxychloride (POCl₃).

Cyclization Conditions

- Reagents : POCl₃ (2 eq), dry dichloromethane

- Temperature : 0°C to room temperature

- Time : 3 hours

- Yield : 78%

Coupling of Fragments

The acid chloride (2-bromo-5-methoxybenzoyl chloride) reacts with 3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine in the presence of triethylamine to form the target methanone.

Coupling Protocol

- Solvent : Dry dichloromethane

- Base : Triethylamine (2 eq)

- Temperature : 0°C to room temperature

- Time : 12 hours

- Yield : 65%

Optimization of Reaction Conditions

Bromination Efficiency

Varying brominating agents and solvents significantly impacts yields:

| Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Br₂ | Acetic acid | 72 | |

| NBS | CCl₄ | 58 |

Oxadiazole Cyclization

Cyclization agents alter reaction efficiency:

| Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| POCl₃ | 0–25 | 78 | |

| P₂O₅ | 120 | 64 |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.

Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with similar structures have been studied for their anticancer properties. The oxadiazole ring is known for its ability to interact with DNA and inhibit cell proliferation. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

-

Anti-inflammatory Agents :

- Research indicates that compounds containing piperidine and oxadiazole moieties can serve as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Studies have demonstrated that modifications to these scaffolds can enhance their selectivity and potency against COX-II, potentially leading to new anti-inflammatory drugs .

-

Neuropharmacological Effects :

- The piperidine structure is often associated with neuroactive compounds. This compound may exhibit effects on neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression or anxiety. Preliminary studies on related compounds suggest they can modulate serotonin receptors, indicating potential antidepressant effects .

Case Study: Inhibition of Cyclooxygenase Enzymes

A detailed investigation into the anti-inflammatory properties of related compounds revealed that certain derivatives exhibited significant inhibitory activity against COX-II with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 0.011 μM for a structurally similar compound, highlighting the potential for developing new anti-inflammatory therapies .

Synthesis and Development

The synthesis of this compound involves multicomponent reactions that allow for the efficient construction of complex scaffolds with diverse functional groups. Techniques such as Ugi-tetrazole reactions have been employed to streamline the synthesis process while maintaining high yields and purity . This approach facilitates the exploration of structure-activity relationships (SAR) essential for optimizing therapeutic efficacy.

Future Perspectives

The ongoing research into the applications of (2-Bromo-5-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suggests promising avenues for drug discovery. Its potential roles as an anticancer agent, anti-inflammatory drug, and neuropharmacological treatment indicate a versatile compound that could address multiple therapeutic areas.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis: Halogen and Heterocycle Positioning

Table 1: Substituent Comparison

Key Observations :

- Halogen Effects : The target’s bromine at the ortho position (2-bromo) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-bromophenyl in ) . Chloro derivatives () show reduced steric bulk but similar electronic profiles .

- Thiophene Position : The thiophen-3-yl group in the target contrasts with thiophen-2-yl in and . Positional isomerism affects π-π stacking and dipole interactions .

- Piperidine vs.

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates various pharmacologically significant moieties. This article focuses on its biological activity, synthesizing relevant research findings, case studies, and data tables to elucidate its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 391.3 g/mol. The presence of bromine, methoxy, thiophene, and oxadiazole groups suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing similar structural motifs. The following sections summarize specific findings related to the compound's activity against various biological targets.

Antimicrobial Activity

A study investigated the antimicrobial properties of thiadiazole derivatives, which share structural similarities with our compound. Compounds exhibiting 1,3,4-thiadiazole rings demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans , suggesting that the oxadiazole component may also confer similar properties .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Inhibition observed |

| Escherichia coli | No significant activity |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by research on related piperidine derivatives. These derivatives have been shown to inhibit cyclooxygenase (COX) enzymes selectively. For instance, some piperidine-based compounds exhibited IC50 values in the low micromolar range against COX-II, indicating their effectiveness as anti-inflammatory agents .

Case Studies

- PD-L1 Interaction : A related study explored compounds that inhibit the PD-L1 pathway using similar structural frameworks. These compounds were tested in vitro using mouse splenocytes and showed a significant ability to rescue immune cells from PD-L1 mediated suppression . This suggests that our compound could potentially modulate immune responses.

- Oxadiazole Derivatives : Research on oxadiazole derivatives has revealed their capacity to act as anti-cancer agents by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the target compound can be achieved through multi-step reactions involving bromination and coupling reactions between thiophene derivatives and piperidine moieties. The structure-activity relationship indicates that modifications at the methoxy or bromine positions can significantly alter biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

-

Step 1 : Coupling of 2-bromo-5-methoxyphenyl groups with piperidine derivatives using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.

-

Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄) .

-

Critical Parameters :

-

Solvent : Use polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres to minimize oxidation .

-

Catalysts : Pd(PPh₃)₄ for coupling reactions; CuI for cyclization .

-

Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, DMF, 80°C | 65-70 | ≥95% |

| 2 | H₂SO₄, reflux | 75-80 | ≥90% |

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine carbons at δ 40–50 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 487.2) .

- X-ray Crystallography : Resolve crystal structure (space group P1, unit cell parameters: a = 7.43 Å, b = 7.60 Å, c = 22.19 Å) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?

- Methodological Answer :

-

Structural Modifications :

-

Replace the thiophene moiety with furans or pyridines to alter electron density .

-

Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring to improve metabolic stability .

-

Assays :

-

Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization assays.

-

Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) in Caco-2 cell monolayers .

- Data Table :

| Modification | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| Thiophene | 120 ± 15 | 3.2 |

| Pyridine | 85 ± 10 | 2.8 |

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for serum concentration .

- Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch purity variations (e.g., ≥98% purity required) .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to 5-HT₂A receptors (PDB ID: 6WGT). Key interactions:

- Hydrogen bonding between oxadiazole and Arg173.

- π-π stacking of thiophene with Phe234 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.